Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core with a 2-oxo group, an ethyl carboxylate moiety at position 5, and substituents at positions 4 and 6. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors due to its similarity to bioactive dihydropyrimidinones .
Properties
IUPAC Name |
ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4/c1-2-29-19(27)16-15(11-25-9-7-12(8-10-25)18(22)26)23-20(28)24-17(16)13-5-3-4-6-14(13)21/h3-6,12,17H,2,7-11H2,1H3,(H2,22,26)(H2,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXICUJGUYDZMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Tetrahydropyrimidine derivatives share a common core but differ in substituents at positions 4 and 6, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The target compound’s 4-carbamoylpiperidinyl group improves aqueous solubility compared to derivatives with nonpolar substituents (e.g., methyl or chlorophenyl) due to hydrogen-bonding interactions .
- Melting Points: Derivatives with rigid substituents (e.g., 4-cyanophenyl or chromen-3-yl) exhibit higher melting points (>200°C) due to crystalline packing, while flexible groups (e.g., piperazinyl) reduce thermal stability .
- Spectral Data : The target compound’s ¹H NMR would show distinct signals for the piperidine carbamoyl NH₂ (~6.5–7.0 ppm) and aromatic protons (~7.2–7.8 ppm), differing from analogs like ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-…-5-carboxylate, which displays a singlet for methoxy protons at ~3.8 ppm .
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